Cas no 4436-75-3 (3-HEXENE-2,5-DIONE)

3-Hexene-2,5-dione is a versatile α,β-unsaturated diketone with applications in organic synthesis and industrial chemistry. Its conjugated double bond and diketone functionality make it a valuable intermediate for cyclization, condensation, and Michael addition reactions. The compound's reactivity allows for selective modifications, enabling the synthesis of heterocyclic compounds, pharmaceuticals, and fine chemicals. Its structural features also contribute to its utility in polymer chemistry and as a precursor for complex molecular frameworks. The high purity and stability of 3-hexene-2,5-dione ensure consistent performance in demanding synthetic processes. Its well-defined properties facilitate precise control in reaction pathways, making it a preferred choice for research and industrial applications.
3-HEXENE-2,5-DIONE structure
3-HEXENE-2,5-DIONE structure
Product Name:3-HEXENE-2,5-DIONE
CAS No:4436-75-3
MF:C6H8O2
MW:112.126522064209
MDL:MFCD00052840
CID:876798
PubChem ID:13177
Update Time:2025-05-22

3-HEXENE-2,5-DIONE Chemical and Physical Properties

Names and Identifiers

    • 3-HEXENE-2,5-DIONE
    • 1,2-Diacetylethene
    • 1,2-Diacetylethylene
    • (E)
    • (Z)-hex-3-ene-2,5-dione
    • 1.2-Diacetyl-aethylen
    • Hex-3-en-2,5-dion
    • hex-3-ene-2,5-dione
    • hexene-2,5-dione
    • 4436-75-3
    • trans-3-Hexene-2,5-dione
    • DTXSID8063462
    • G61137
    • SY233696
    • AKOS024429205
    • MFCD00052840
    • SY233697
    • MDL: MFCD00052840
    • Inchi: 1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3
    • InChI Key: OTSKZNVDZOOHRX-UHFFFAOYSA-N
    • SMILES: O=C(C)C=CC(C)=O

Computed Properties

  • Exact Mass: 112.05200
  • Monoisotopic Mass: 112.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: -0.1
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14000
  • LogP: 0.72060

3-HEXENE-2,5-DIONE Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-HEXENE-2,5-DIONE Pricemore >>

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3-HEXENE-2,5-DIONE Production Method

Additional information on 3-HEXENE-2,5-DIONE

Recent Advances in the Study of 3-HEXENE-2,5-DIONE (CAS: 4436-75-3) in Chemical Biology and Pharmaceutical Research

3-HEXENE-2,5-DIONE (CAS: 4436-75-3) is a highly reactive α,β-unsaturated diketone that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including heterocyclic compounds and natural product derivatives. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of novel antimicrobial and anticancer agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-HEXENE-2,5-DIONE in the synthesis of pyrrole derivatives with potent antibacterial activity against multidrug-resistant strains. The researchers utilized the compound's reactive carbonyl groups to construct a series of novel heterocycles, several of which showed MIC values below 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This work highlights the compound's potential in addressing the growing threat of antibiotic resistance.

In the field of cancer research, a team from Harvard Medical School recently reported (Nature Chemical Biology, 2024) on the development of 3-HEXENE-2,5-DIONE-based covalent inhibitors targeting mutant KRAS proteins. The compound's ability to form Michael adducts with cysteine residues was exploited to create selective inhibitors of the G12D mutant, which is implicated in approximately 40% of pancreatic cancers. The lead compound from this series demonstrated significant tumor growth inhibition in xenograft models with minimal off-target effects.

From a mechanistic perspective, advanced spectroscopic techniques including 2D NMR and X-ray crystallography have been employed to characterize the reaction pathways of 3-HEXENE-2,5-DIONE with various biological nucleophiles. These studies (ACS Chemical Biology, 2023) have revealed that the compound's reactivity can be finely tuned through structural modifications, enabling the design of more selective and potent bioactive molecules. The insights gained from these investigations are informing the development of next-generation covalent drugs.

Recent innovations in synthetic methodology have also expanded the utility of 3-HEXENE-2,5-DIONE. A 2024 report in Angewandte Chemie described a novel photocatalytic strategy for the asymmetric functionalization of the compound, enabling the efficient synthesis of enantiomerically pure building blocks for pharmaceutical applications. This advancement addresses previous challenges in controlling the stereochemistry of reactions involving this highly reactive diketone.

Looking forward, researchers are particularly excited about the potential of 3-HEXENE-2,5-DIONE derivatives in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society national meeting suggest that appropriately functionalized versions of the compound can serve as warheads in PROTAC (PROteolysis TArgeting Chimera) molecules, opening new avenues for drug discovery in challenging therapeutic areas.

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